
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide" is a derivative of pyrazine carboxamide, a class of compounds known for their presence in natural flavors and complex organic molecules. Pyrazine carboxamides are of significant interest due to their potential biological activities, including antiviral, antibacterial, antifungal, and anticancer properties, as well as their applications in nonlinear optics due to their electronic properties.
Synthesis Analysis
The synthesis of pyrazine carboxamide derivatives typically involves reactions with amines or anilines. For instance, the preparation of pyrazine carboxamides can be achieved through the reaction of 2,3-pyrazinedicarboxylic anhydride with amines, leading to good to excellent yields. This process may involve the formation of N-heterocyclic carbene intermediates, as suggested by the mechanism involving ring opening of the anhydride and subsequent decarboxylation of the heterocyclic ring . Additionally, Suzuki cross-coupling reactions have been employed to synthesize related compounds, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazine carboxamide derivatives has been extensively studied using spectroscopic techniques and computational methods. Density functional theory (DFT) calculations, including the B3LYP approximation and various basis sets, have been used to obtain molecular structural parameters and vibrational frequencies . These studies provide detailed insights into the geometry, electronic distribution, and potential energy distribution of normal modes of vibrations. The molecular electrostatic potential maps have been used to predict reactive sites for electrophilic and nucleophilic attacks, and the hyperpolarizability values have been calculated to assess the role of these compounds in nonlinear optics .
Chemical Reactions Analysis
The reactivity of pyrazine carboxamide derivatives can be influenced by various substituents on the pyrazine ring. Computational studies, including Fukui function calculations and molecular docking, have been conducted to identify the most reactive sites and potential inhibitory activities against various biological targets . These studies suggest that pyrazine carboxamide derivatives can form stable complexes with certain enzymes, indicating their potential as inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxamide derivatives are characterized by their vibrational spectroscopic data, nonlinear optical behavior, and electronic properties. The HOMO and LUMO analysis, along with NBO analysis, provide insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization . The first hyperpolarizability is indicative of the nonlinearity of the molecule, which is attributed to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Discovery of Met Kinase Inhibitors : Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. Modifications in the structure have led to improved enzyme potency and aqueous solubility. One analog demonstrated complete tumor stasis in a human gastric carcinoma model, showing the significance of structural alterations in enhancing therapeutic efficacy (Schroeder et al., 2009).
Synthetic Strategies and Building Blocks in Medicinal Chemistry
Synthesis of 3-Amino-4-Fluoropyrazoles : The development of a synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination and condensation steps, highlighting the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. This approach facilitates further functionalization and exploration of pharmacologically active compounds (Surmont et al., 2011).
Antiviral Drug Discovery
Antiviral Drug Discovery Narratives : A review focusing on various antiviral compounds, including T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and its analogs, underscores the diverse strategies and paradigms in antiviral drug discovery. These narratives provide insights into the challenges and innovative approaches in developing treatments for viral infections (De Clercq, 2009).
Chemical Synthesis and Characterization
Synthesis and Characterization of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : Research on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives from amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates the versatility of pyrazole-based compounds in medicinal chemistry. The cytotoxic activity against Ehrlich Ascites Carcinoma cells was evaluated, illustrating the potential therapeutic applications of these compounds (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-5-3-4-14(10-15)11-16(23-8-1-2-9-23)12-22-18(24)17-13-20-6-7-21-17/h1-10,13,16H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSSZKMQUZKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

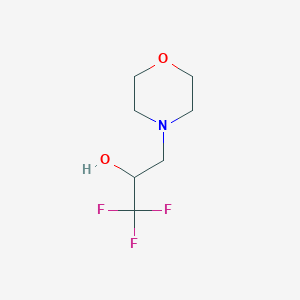
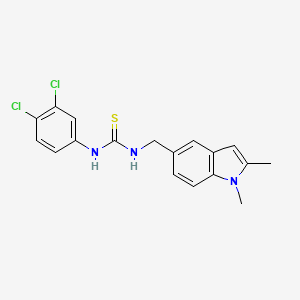

![2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one](/img/structure/B3014421.png)

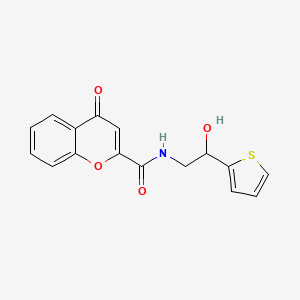
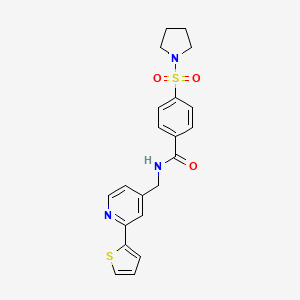

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)
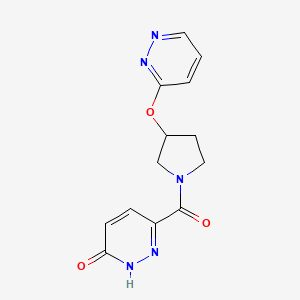
![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)
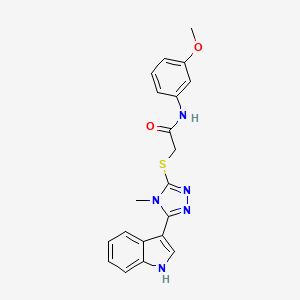
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)